molecular formula C18H24N4O2 B6690378 N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide

N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide

Cat. No.: B6690378
M. Wt: 328.4 g/mol
InChI Key: YWHJQCRWOJGKNF-DLBZAZTESA-N
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Description

N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridine moiety, and an oxolane ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12(2)22-13(3)15(11-20-22)18(23)21(4)16-7-9-24-17(16)14-6-5-8-19-10-14/h5-6,8,10-12,16-17H,7,9H2,1-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJQCRWOJGKNF-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)C(=O)N(C)C2CCOC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C(C)C)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Oxolane Ring Formation: The oxolane ring is often synthesized through an epoxidation reaction followed by ring-opening with a nucleophile.

    Final Coupling: The final step involves coupling the pyrazole, pyridine, and oxolane intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may serve as a ligand in binding studies due to its multiple functional groups, which can interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide would depend on its specific application. Generally, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole ring could interact with active sites, while the pyridine and oxolane rings might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide
  • 5-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide

Uniqueness

N,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazole-4-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of both pyridine and oxolane rings. This combination of functional groups provides distinct chemical properties and potential biological activities not found in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

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